molecular formula C13H16INO3 B6634874 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide

カタログ番号 B6634874
分子量: 361.17 g/mol
InChIキー: CMNJGGWWOGMANG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide, also known as F-DOPA, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a derivative of levodopa, which is a precursor of dopamine, a neurotransmitter in the brain. F-DOPA is used to detect and map the distribution of dopamine-producing cells in the brain, which is useful in diagnosing and monitoring neurological disorders such as Parkinson's disease and various types of tumors.

作用機序

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is taken up by dopamine-producing cells in the brain, where it is converted to dopamine and incorporated into the neurotransmitter pool. The accumulation of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide in the brain can be visualized using PET imaging, providing a measure of dopamine-producing cell density and activity.
Biochemical and Physiological Effects:
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide has been shown to be safe and well-tolerated in humans. It does not have any known pharmacological effects on the brain or body, other than its use as a PET imaging agent. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is rapidly cleared from the body, with a half-life of approximately 2 hours.

実験室実験の利点と制限

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging has several advantages over other imaging modalities. It provides high spatial resolution and sensitivity, allowing for the detection of small changes in dopamine-producing cell density and activity. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging is also non-invasive and does not require the use of ionizing radiation. However, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging is expensive and not widely available, limiting its use in clinical and research settings.

将来の方向性

There are several future directions for N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide research. One area of interest is the use of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging to monitor the progression of Parkinson's disease and other neurological disorders over time. Another area of interest is the development of new radiopharmaceutical compounds based on N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide, which may have improved imaging properties and lower costs. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging may be useful in the development of new therapies for Parkinson's disease and other neurological disorders, by providing a non-invasive method for monitoring treatment efficacy.

合成法

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl group of levodopa, followed by the introduction of iodine at the 2-position of the benzene ring. The protected intermediate is then deprotected to obtain the final product. The synthesis is typically carried out under strict quality control measures to ensure the purity and safety of the compound.

科学的研究の応用

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is widely used in PET imaging studies to visualize dopamine-producing cells in the brain. It has been used to diagnose and monitor Parkinson's disease, as well as other neurological disorders such as dystonia, Huntington's disease, and essential tremor. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging has also been used to detect and monitor various types of tumors, including neuroendocrine tumors and gliomas.

特性

IUPAC Name

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO3/c1-9-13(17,6-7-18-9)8-15-12(16)10-4-2-3-5-11(10)14/h2-5,9,17H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNJGGWWOGMANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNC(=O)C2=CC=CC=C2I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。